molecular formula C7H9N5S B1662405 Triapine CAS No. 236392-56-6

Triapine

货号 B1662405
CAS 编号: 236392-56-6
分子量: 195.25 g/mol
InChI 键: XMYKNCNAZKMVQN-NYYWCZLTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triapine, also known as 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone or 3-AP, is a substance of interest for the treatment of cancer . It is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group .


Synthesis Analysis

The main metabolic reactions of Triapine, observed by electrochemical oxidations, liver microsomes, and in vivo samples from mice, were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .


Molecular Structure Analysis

Triapine is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron .


Chemical Reactions Analysis

The main metabolic reactions of Triapine were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .


Physical And Chemical Properties Analysis

Triapine has a molecular weight of 195.24 g/mol and a molecular formula of C7H9N5S . It is stable if stored as directed and should be protected from light and heat .

科学研究应用

1. 抗癌活性

Triapine已被确认为核糖核苷酸还原酶活性的有效抑制剂,表现出显著的抗癌活性。它对多种癌症类型特别有效,包括白血病、鼻咽癌、肺癌和卵巢癌。体内研究表明,Triapine在广泛剂量范围内有效,并在某些情况下可以治愈。与DNA损伤剂的结合导致对癌症的协同抑制,表明其在癌症治疗的联合疗法中具有潜力(Finch et al., 2000)

2. 增强药物传递

研究探讨了利用纳米制剂改善Triapine的药代动力学和靶向传递,特别是对固体癌症。Triapine封装在纳米颗粒和脂质体中已显示出增加其体内有效性,导致动物模型中存活率显著增加。这种方法还解决了Triapine短暂血浆半衰期的问题,这限制了其在固体肿瘤中的有效性(Fischer et al., 2016)

3. 诱导癌细胞凋亡

研究表明Triapine诱导癌细胞凋亡,特别是在上皮性卵巢癌中。这种效应与时间和剂量有关,并涉及各种凋亡信号的激活,包括Bid激活和XIAP裂解。Triapine诱导凋亡表明其在癌症治疗中作为治疗剂的潜力(Alvero et al., 2006)

4. 癌症治疗中的放射增敏作用

Triapine显示出作为增敏剂的潜力。它增强了癌细胞对放射疗法的敏感性,表明其潜在用途与传统癌症治疗结合使用。这种放射增敏效应归因于Triapine抑制癌细胞中的DNA修复机制,从而增加放射疗法的有效性(Barker et al., 2006)

安全和危害

Triapine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Triapine has been used in trials studying the treatment of various cancers, including leukemia, lung cancer, kidney cancer, prostate cancer, and pancreatic cancer . Future directions include optimizing, sequencing, and individualizing therapy . Key clinical trial recommendations for development included PRRT re-treatment, PRRT and immunotherapy combinations, PRRT and DNA damage repair inhibitor combinations, treatment for liver-dominant disease, treatment for PRRT-resistant disease, and dosimetry-modified PRRT .

属性

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893923
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triapine

CAS RN

143621-35-6
Record name Triapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCX-0191
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolanyl)-3-aminopyridine (0.80 g, 4.8 mmol) in 10 mL of ethanol, 8 mL of water and 2 mL of concentrated hydrochloric acid was added 0.48 g (5.3 mmol) of thiosemicarbazide. The mixture was stirred at room temperature overnight and refluxed for 1 h, cooled and filtered. The crude yellow hydrochloride salt was dissolved in 50 mL of hot water and filtered. To the hot filtrate was added 10 mL of 5% sodium bicarbonate solution. The mixture was stirred at room temperature for 1 h, filtered and washed with water, followed by ethanol to yield 3-amino-2-formylpyridine thiosemicarbazone. Yield: 0.72 g (77%); mp 240°-241° C. dec; MS m/e 194 (M+); 1H NMR (90 MHz, DMSO-d6) δ 6.48 (br s, 2H, 3-NH2, D2O exchangeable), 7.12 (m, 2H, 4-H and 6-H), 7.83 (dd, 1H, 5-H), 8.10 (br s, 2H, CSNH2, D2O exchangeable), 8.10 (s, 1H, 2-CH), 10.95 (s, 1H, NNH, D2O exchangeable). Anal. (C7H9N5S) C, H, N.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triapine
Reactant of Route 2
Triapine
Reactant of Route 3
Reactant of Route 3
Triapine
Reactant of Route 4
Triapine
Reactant of Route 5
Triapine

Citations

For This Compound
2,550
Citations
Y Yu, J Wong, DB Lovejoy, DS Kalinowski… - Clinical Cancer …, 2006 - AACR
… -Fe(II) complex was significantly more active at inhibiting ribonucleotide reductase than free Triapine (20). Triapine did not remove Fe from the active site of R2 or p53R2. Instead, this …
Number of citations: 241 aacrjournals.org
RA Finch, MC Liu, AH Cory, JG Cory… - Advances in enzyme …, 1999 - Elsevier
Ribonucleotide reductase (EC 1.17. 4.1; RR) plays a central role in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair (1, 2) and there is a strong …
Number of citations: 281 www.sciencedirect.com
RA Finch, MC Liu, SP Grill, WC Rose, R Loomis… - Biochemical …, 2000 - Elsevier
… Triapine was more potent than hydroxyurea in inhibiting DNA synthesis in L1210 cells in vivo, and the effects of Triapine … from mice treated with Triapine was considerably longer than in …
Number of citations: 449 www.sciencedirect.com
CR Chitambar, WE Antholine - Antioxidants & redox signaling, 2013 - liebertpub.com
… One of the intents of this review is to add new insights for both Triapine and gallium-Triapine interactions in cells and to interpret them, but citations are used as examples and do not …
Number of citations: 64 www.liebertpub.com
J Shao, B Zhou, AJ Di Bilio, L Zhu, T Wang, C Qi… - Molecular cancer …, 2006 - AACR
… We report an investigation of the inhibitory effects of free Triapine and when bound to ferric … Triapine and Fe(III)-(3-AP). Cell proliferation assays indicate that the redox-active Triapine-Fe …
Number of citations: 204 aacrjournals.org
JJ Knox, SJ Hotte, C Kollmannsberger… - Investigational new …, 2007 - Springer
… agent Triapine has anti-tumor effects both in vitro and in vivo. In vitro, the IC 50 of Triapine for … Phase I clinical trials of Triapine were initiated in patients with advanced or metastatic solid …
Number of citations: 168 link.springer.com
FJ Giles, PM Fracasso, HM Kantarjian, JE Cortes… - Leukemia research, 2003 - Elsevier
… to Triapine, with four of the six lines demonstrating a GI 50 of <0.6 micromolar. In phase 1, solid tumor studies of Triapine … Therefore, a phase I study of Triapine administered by 96 h IV …
Number of citations: 111 www.sciencedirect.com
M Rejmund, A Mrozek-Wilczkiewicz, K Malarz… - PLoS …, 2018 - journals.plos.org
… In this research, we designed and obtained new Triapine analogs for the first time through … of Dp44mT, there were no similar studies for Triapine. Therefore, we tested di-substitution at …
Number of citations: 31 journals.plos.org
J Murren, M Modiano, C Clairmont, P Lambert… - Clinical cancer …, 2003 - AACR
Purpose: A Phase I study in patients with advanced cancer was conducted to determine the safety, pharmacokinetics, and maximum tolerated dose of Triapine, a new, potent small-…
Number of citations: 129 aacrjournals.org
CA Kunos, SP Ivy - Frontiers in oncology, 2018 - frontiersin.org
… of triapine–cisplatin–radiation to improve upon this finding by precisely targeting cervical cancer’s overactive RNR. Triapine’s … of clinical development of a triapine–cisplatin–radiation …
Number of citations: 35 www.frontiersin.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。